N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide
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Overview
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The piperidine ring is then introduced through a cyclization reaction. The tosyl group is added via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tosyl group can enhance the compound’s binding affinity and specificity for its target. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)methylamine
- 3-(dimethylamino)propiophenone hydrochloride
Uniqueness
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide is unique due to the combination of its pyrazole and piperidine rings with a tosyl group. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-13-6-8-16(9-7-13)26(24,25)22-10-4-5-15(12-22)18(23)19-17-11-14(2)20-21(17)3/h6-9,11,15H,4-5,10,12H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAFSQIIVGEZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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